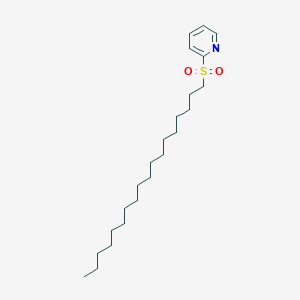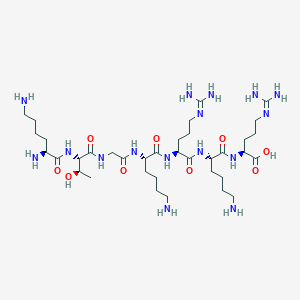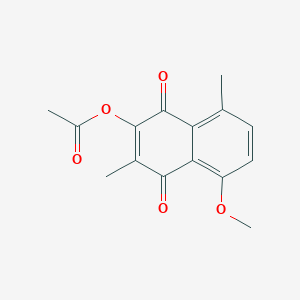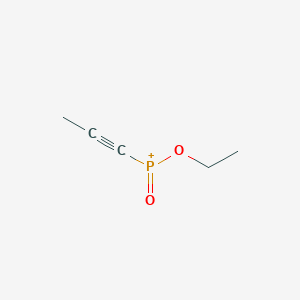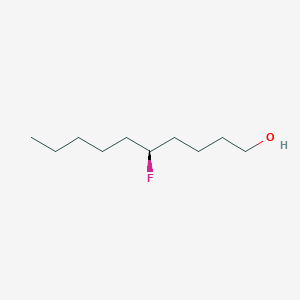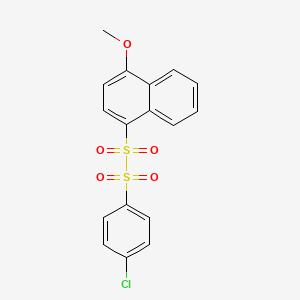
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a methoxynaphthyl group, and two tetraoxo-disulfane groups
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methoxynaphthalene.
Formation of Intermediates: Through a series of reactions such as halogenation, nitration, and reduction, intermediates are formed.
Coupling Reaction: The intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the disulfane groups to achieve the tetraoxo state.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo groups to simpler sulfide or thiol groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its specific structural features and the presence of both chlorophenyl and methoxynaphthyl groups. Similar compounds include:
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-disulfane: Lacks the tetraoxo groups, leading to different chemical properties.
1-(4-Methoxynaphthalen-1-yl)-2-(4-nitrophenyl)-disulfane: Contains a nitrophenyl group instead of a chlorophenyl group, affecting its reactivity and applications.
1-(4-Chlorophenyl)-2-(4-hydroxynaphthalen-1-yl)-disulfane:
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
176109-33-4 |
|---|---|
Molecular Formula |
C17H13ClO5S2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO5S2/c1-23-16-10-11-17(15-5-3-2-4-14(15)16)25(21,22)24(19,20)13-8-6-12(18)7-9-13/h2-11H,1H3 |
InChI Key |
XRYGPIJWSKIKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

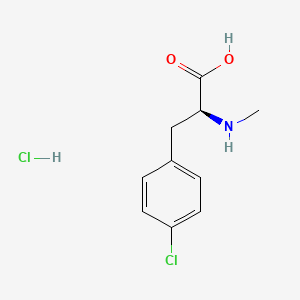
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
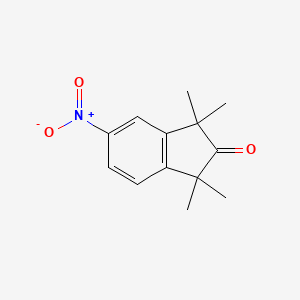
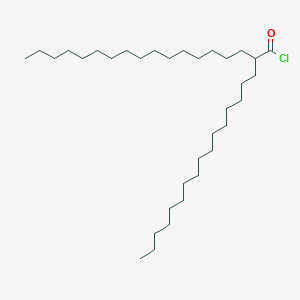
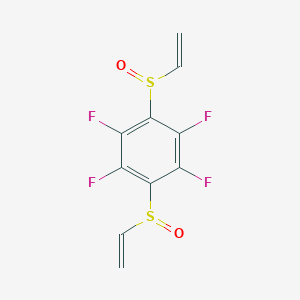
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
